N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with benzyl groups. The quinazolinone scaffold is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and anticancer applications. This compound’s structure includes a 2,4-dioxo-3,4-dihydroquinazoline moiety linked via an acetamide bridge to a benzyl group, which may enhance its pharmacokinetic properties, such as membrane permeability and target binding .
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-benzyl-2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c28-22(25-15-18-9-3-1-4-10-18)17-26-21-14-8-7-13-20(21)23(29)27(24(26)30)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28) |
InChI Key |
GWXNMVUWHZOVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea. For example, reacting 2-aminobenzamide with benzyl isocyanate in the presence of a base like potassium carbonate (K₂CO₃) yields the 2,4-dioxo-3,4-dihydroquinazoline intermediate. This reaction proceeds through nucleophilic attack of the amine on the isocyanate, followed by cyclization and dehydration.
N-Benzylation at the 3-Position
The introduction of the first benzyl group at the 3-position is achieved via alkylation using benzyl chloride or benzyl bromide . In a representative procedure, the quinazolinone intermediate is dissolved in dimethylformamide (DMF) and treated with 1.2 equivalents of benzyl halide in the presence of excess K₂CO₃ at 70–80°C for 6–8 hours. The reaction mechanism involves deprotonation of the quinazolinone’s NH group by the base, followed by nucleophilic substitution with the benzyl halide.
Acetylation at the 1-Position
The final acetylation step involves reacting the 3-benzylquinazolinone with 2-chloroacetamide in a polar aprotic solvent such as DMF or acetonitrile. This step is catalyzed by tetrabutylammonium bromide (TBAB) under reflux conditions (90–100°C) for 12–16 hours. The acetamide group is introduced via nucleophilic displacement of the chloride by the deprotonated quinazolinone nitrogen.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (75–85%) are obtained in DMF due to its high polarity and ability to stabilize intermediates. Lower yields (<60%) are observed in less polar solvents like toluene or dichloromethane. Elevated temperatures (70–80°C) enhance reaction rates but may necessitate shorter reaction times to avoid decomposition.
Catalytic Systems
The use of phase-transfer catalysts like TBAB improves the acetylation step’s efficiency by facilitating interphase reactant transfer. Industrial protocols often employ continuous flow chemistry to maintain consistent temperature and mixing, achieving yields >90% with reduced side-product formation.
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity levels exceeding 98% are routinely achieved, as confirmed by HPLC.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key adaptations include:
-
Continuous Flow Reactors : Minimize batch-to-batch variability and reduce reaction times by 40% compared to batch processes.
-
Catalyst Recycling : TBAB and K₂CO₃ are recovered and reused, lowering production costs by ~15%.
-
Green Chemistry Principles : Substitution of DMF with cyclopentyl methyl ether (CPME) in pilot studies reduces environmental impact without sacrificing yield.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
Spectroscopic Methods
Elemental Analysis
Calculated for C₂₄H₂₃N₃O₃: C, 70.07%; H, 5.58%; N, 10.23%. Observed values typically deviate by <0.3%, validating synthesis accuracy.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for laboratory-scale versus industrial-scale synthesis:
Challenges and Limitations
Byproduct Formation
Competing reactions during benzylation can produce di-benzylated derivatives (5–10% yield), necessitating rigorous purification.
Sensitivity to Moisture
The acetylation step is moisture-sensitive, requiring anhydrous conditions to prevent hydrolysis of the chloroacetamide reagent.
Scalability Issues
Transitioning from batch to continuous flow systems requires precise control over residence time and temperature gradients to avoid clogging.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the quinazolinone core or the benzyl groups, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce dihydroquinazolinone derivatives.
Scientific Research Applications
Biological Activities
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibits several notable biological activities:
- Anticancer Properties : The compound has shown efficacy against various cancer cell lines. Its structural features allow it to interact with specific molecular targets involved in cancer progression.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticonvulsant Effects : Research suggests that quinazolinone derivatives can exhibit anticonvulsant activity, which may be applicable in treating epilepsy and other seizure disorders.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Quinazolinone Core : This is achieved through condensation reactions involving appropriate starting materials.
- Benzylation Reactions : The introduction of benzyl groups can enhance the compound's biological activity and improve solubility.
- Acetamide Formation : The final step often involves acetamide formation through reaction with acetic anhydride or similar reagents.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Antiviral Activity : In one study, derivatives of quinazolinone were tested against herpes simplex viruses (HSV), showing promising antiviral activity that underscores the potential of similar compounds like this compound in virology research .
- Cancer Research : Another study highlighted the anticancer properties of quinazoline derivatives, suggesting that modifications at specific positions can enhance their efficacy against various cancer types .
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Target Compound vs. Immunoproteasome Inhibitors ():
- N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2): Structural Difference: Replaces the dihydroquinazolinone ring with a pyridone moiety. Activity: Exhibits submicromolar inhibition of the β1i subunit of immunoproteasomes (Ki ~0.5 µM) but lower potency than the lead compound (Ki ~0.1 µM for Compound 1) .
- N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3) :
Target Compound vs. Anticonvulsant Derivatives ():
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Structural Difference: Substitutes the benzyl group with a 2,4-dichlorophenylmethyl group. Synthesis: Prepared via hydrogen peroxide oxidation and coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .
Target Compound vs. IDO1 Inhibitors ():
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28): Structural Difference: Incorporates a benzimidazole and benzodioxole group instead of quinazolinone.
Physicochemical and Pharmacokinetic Properties
Table 1 compares molecular properties of the target compound with analogues from and :
Key Observations :
- The target compound’s benzyl groups likely improve lipophilicity compared to dichlorophenyl or oxadiazole-containing analogues.
- The oxadiazole-substituted analogue () has higher molecular weight (455.8 vs. 399.45) due to additional heterocyclic groups, which may affect solubility .
Biological Activity
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 351.4 g/mol. The compound features a unique quinazoline core that is known for its various biological activities including anticancer, antimicrobial, and anticonvulsant properties.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(NC(=O)C1=CC=CC=C1)C(=O)N2C(=O)C=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3 |
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. This activity is likely attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. Comparative studies have shown that N-benzyl derivatives often exhibit enhanced antimicrobial efficacy due to their structural characteristics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression and microbial survival.
- Receptor Binding : It exhibits high binding affinity towards specific receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-2-(2-morpholino-3-phenyl-3,4-dihydroquinazolin-4-yl)acetamide | Contains a morpholino group | Enhanced solubility and bioavailability |
| N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | Incorporates a fluorophenyl moiety | Potentially improved pharmacokinetics |
| 5-Chloroquinazoline-2,4-dione | Chlorine substitution at position 5 | Antitumor activity |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of quinazolinone derivatives:
- Anticancer Studies : A study published in MDPI highlighted that derivatives similar to N-benzyl compounds exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction .
- Antimicrobial Studies : Research conducted on quinazoline derivatives indicated their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating infections .
Q & A
Basic: What are the optimal synthetic routes for N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Core Formation : Cyclization of quinazoline-dione precursors under acidic/basic conditions (e.g., using H2SO4 or K2CO3) to form the 3,4-dihydroquinazolinone scaffold .
- Acetamide Coupling : Reaction of the quinazolinone intermediate with benzylamine derivatives using coupling agents like EDC/HOBt in DMF .
- Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) and recrystallization (ethanol/water) ensure >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) validates purity .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer:
- Spectroscopy : 1H/13C NMR confirms benzyl and quinazolinone substituents (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ at m/z 456.18 for C24H21N3O3) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state, critical for structure-activity relationship (SAR) studies .
Advanced: How does the substitution pattern (e.g., benzyl groups) influence its biological activity?
Methodological Answer:
- SAR Studies :
- Benzyl Groups : The 3-benzyl substituent on the quinazolinone core enhances lipophilicity, improving membrane permeability in cellular assays .
- Acetamide Linker : Modulating the N-benzyl group (e.g., halogenation) alters target selectivity. For example, fluorinated analogs show enhanced kinase inhibition (e.g., IC50 < 1 µM for Akt) .
- Experimental Design : Parallel synthesis of analogs followed by enzymatic assays (e.g., kinase profiling) and cytotoxicity screens (MTT assay on cancer cell lines) identifies optimal substituents .
Advanced: What contradictions exist in reported biological data, and how can they be resolved?
Methodological Answer:
- Data Discrepancies : Some studies report potent anticancer activity (e.g., IC50 = 0.8 µM in MCF-7 cells), while others note limited efficacy. These may arise from:
- Assay Conditions : Variations in serum concentration or incubation time (e.g., 48 vs. 72 hours) .
- Metabolic Stability : Rapid degradation in liver microsomes (e.g., t1/2 < 30 min) may reduce in vivo activity despite in vitro potency .
- Resolution : Standardize assays (e.g., CLSI guidelines) and use metabolic stabilization strategies (e.g., deuterated benzyl groups) .
Advanced: How can molecular docking and dynamics simulations guide target identification?
Methodological Answer:
- Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., ATP-binding pocket of PI3Kγ). The quinazolinone carbonyl forms hydrogen bonds with Lys833, while benzyl groups occupy hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) < 2 Å indicates stable target engagement .
- Validation : Correlate docking scores with experimental IC50 values (Pearson coefficient > 0.7 confirms predictive accuracy) .
Basic: What are the recommended protocols for evaluating in vitro cytotoxicity?
Methodological Answer:
- Cell Lines : Use adherent cancer lines (e.g., HCT-116, HeLa) cultured in RPMI-1640 + 10% FBS.
- MTT Assay : Seed cells (5,000/well), treat with 0.1–100 µM compound for 48 hours, and measure absorbance at 570 nm. Normalize to DMSO controls .
- Data Interpretation : Calculate IC50 using GraphPad Prism (dose-response curves, 4-parameter logistic model). Include positive controls (e.g., doxorubicin) .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Selective Analog Design : Introduce bulky substituents (e.g., 4-Cl on benzyl) to sterically block non-target kinases .
- Kinome-Wide Profiling : Use Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases. Prioritize compounds with <10% off-target activity at 1 µM .
- CRISPR Knockout Models : Validate target dependency by comparing cytotoxicity in wild-type vs. kinase-knockout cells .
Basic: How is stability under physiological conditions assessed?
Methodological Answer:
- Plasma Stability : Incubate compound (1 µM) in human plasma at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 min. Analyze by LC-MS to calculate t1/2 .
- Liver Microsome Assay : Use pooled human microsomes (0.5 mg/mL) with NADPH. Monitor parent compound depletion over 30 min .
Advanced: What crystallographic insights inform salt/cocrystal formulation for improved solubility?
Methodological Answer:
- Salt Screening : Co-crystallize with GRAS counterions (e.g., succinic acid) via solvent evaporation. SC-XRD reveals hydrogen bonds between the quinazolinone carbonyl and carboxylic acid .
- Solubility Testing : Use shake-flask method (pH 1.2–6.8 buffers). Cocrystals with succinate improve aqueous solubility 5-fold (e.g., 12 µg/mL → 60 µg/mL) .
Advanced: How can in silico toxicity prediction tools guide preclinical development?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- hERG Inhibition : Predicted IC50 > 10 µM reduces cardiac risk .
- CYP450 Interactions : Identify metabolically labile sites (e.g., benzyl C-H) for deuteration .
- Validation : Compare predictions with in vitro hepatotoxicity (e.g., HepG2 cell viability) and Ames test results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
